molecular formula C9H9NO B8751528 6-Benzofuranamine,2-methyl-(9CI)

6-Benzofuranamine,2-methyl-(9CI)

Cat. No.: B8751528
M. Wt: 147.17 g/mol
InChI Key: NSUKUHMKEFMMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Benzofuran (B130515) Chemistry

Benzofuran, a bicyclic aromatic ether, consists of a benzene (B151609) ring fused to a furan (B31954) ring. nih.gov This core structure is found in a multitude of natural products and synthetic compounds, exhibiting a wide array of biological activities. nih.govresearchgate.net The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. oregonstate.edu The specific substitution pattern of 6-Benzofuranamine, 2-methyl-(9CI), with the electron-donating methyl and amino groups on the benzofuran ring, is expected to influence its electronic properties and reactivity, making it a distinct entity within the benzofuran family.

Significance of the Benzofuranamine Moiety in Scientific Inquiry

The presence of an amino group on the benzofuran ring system, forming a benzofuranamine, is of significant interest to researchers. Aminobenzofurans are recognized as important pharmacophores and synthons in the development of new therapeutic agents. nih.gov For instance, various aminobenzofuran derivatives have been investigated for their potential in treating a range of conditions. nih.gov The position of the amino group on the benzofuran nucleus is crucial in determining the molecule's biological activity and its potential interactions with physiological targets.

Overview of Current Research Trajectories for Related Chemical Entities

While specific research on 6-Benzofuranamine, 2-methyl-(9CI) is limited, the broader field of benzofuran chemistry is vibrant and expanding. Current research often focuses on the synthesis of novel benzofuran derivatives and the evaluation of their biological properties. For example, recent studies have explored the synthesis of 2-aminobenzofurans through innovative methods like [4+1] cycloaddition reactions. nih.gov Furthermore, research into various substituted benzofurans continues to uncover potential applications in areas such as anticancer and antimicrobial therapies. researchgate.net The exploration of compounds like 6-Benzofuranamine, 2-methyl-(9CI) could be a logical extension of these ongoing research efforts.

Interactive Data Table: Properties of Related Benzofuran Derivatives

Due to the limited availability of specific experimental data for 6-Benzofuranamine, 2-methyl-(9CI), the following table presents information on related and better-characterized benzofuran compounds to provide a comparative context.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
2-Methylbenzofuran (B1664563)4265-25-2C₉H₈O132.16A foundational structure for the target compound, noted for its use as a flavoring agent. nih.govsigmaaldrich.comthegoodscentscompany.com
6-Methoxy-2-methylbenzofuran29040-48-0C₁₀H₁₀O₂162.18A derivative with a methoxy (B1213986) group at the 6-position, indicating research into functionalization at this site. bldpharm.com
6-Hydroxy-2-methylbenzofuran-3-carboxylic acid854515-52-9C₁₀H₈O₄192.17Demonstrates that the 6-position can be functionalized with different groups. chemicalbook.com
3-Aminobenzofuran DerivativesNot ApplicableVariesVariesA class of compounds investigated for potential therapeutic applications, such as in Alzheimer's disease. nih.gov
5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuranNot ApplicableC₁₁H₁₅NO177.24Dihydrobenzofuran analogs with aminopropyl side chains, highlighting interest in amino-functionalized benzofurans. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

2-methyl-1-benzofuran-6-amine

InChI

InChI=1S/C9H9NO/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,10H2,1H3

InChI Key

NSUKUHMKEFMMKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Benzofuranamine,2 Methyl 9ci

Strategies for the Synthesis of 6-Benzofuranamine, 2-methyl-

The construction of the 2-methyl-6-aminobenzofuran core can be achieved through various synthetic routes, which can be broadly categorized as direct or multi-step approaches.

Direct Synthetic Approaches

Direct methods for the synthesis of aminobenzofurans, while often elegant, can be limited in scope. One notable strategy involves the cyclization of appropriately substituted precursors. For instance, the cyclization of phenolic precursors under controlled conditions is a common method for forming the benzofuran (B130515) ring.

Multi-step Convergent or Divergent Syntheses

Multi-step syntheses offer greater flexibility in accessing a wider range of substituted benzofurans. These routes often begin with more readily available starting materials and build the benzofuran core through a sequence of reactions.

A common precursor for the synthesis of 2-methylbenzofurans is 2-methylbenzofuran-6-ol (B1314977). The synthesis of this intermediate can be accomplished through methods like the cyclization of 2-methylphenol with ethyl formate (B1220265) in the presence of a base, followed by oxidation. Another approach is the Friedel-Crafts alkylation of salicylaldehyde (B1680747) derivatives. Once 2-methylbenzofuran-6-ol is obtained, the introduction of the amino group at the 6-position can be achieved through standard aromatic substitution reactions, such as nitration followed by reduction.

Development and Optimization of Novel Synthetic Routes

Research continues to focus on developing more efficient and versatile methods for the synthesis of substituted benzofurans. One innovative approach involves a [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides, which has been shown to produce 2-aminobenzofurans in good yields under mild conditions. nih.gov Although this method has been demonstrated for a variety of 2-aminobenzofurans, its specific application to the synthesis of 6-Benzofuranamine, 2-methyl- would depend on the availability of the corresponding substituted ortho-hydroxybenzhydryl alcohol.

Another area of development is the use of transition-metal-catalyzed reactions. For example, palladium-catalyzed intramolecular cycloisomerization of 2-(cyanomethyl) phenyl esters has been reported as a method to access 2-aminobenzofurans. nih.gov

Functionalization and Derivatization of the 6-Benzofuranamine, 2-methyl- Scaffold

The presence of both an amine and a benzofuran ring system in 6-Benzofuranamine, 2-methyl- allows for a wide range of chemical modifications at different positions of the molecule.

Chemical Reactions at the Amine Functionality

The primary amine group at the 6-position is a versatile handle for derivatization. Standard amine reactions can be employed to introduce a variety of functional groups.

Acylation: The amine can react with acid chlorides or anhydrides to form amides. libretexts.org This reaction is typically rapid at room temperature and can be performed in the presence of a base to neutralize the acid byproduct. libretexts.org

Alkylation: While direct alkylation of amines with alkyl halides can lead to polyalkylation, monosubstitution can be achieved by using a large excess of the amine. libretexts.orgmsu.edu Reductive amination provides a more controlled method for preparing secondary and tertiary amines. msu.edu

Formation of Ureas and Carbamates: Reaction of the amine with isocyanates or chloroformates can yield substituted ureas and carbamates, respectively. For example, treatment of a related benzofuran derivative with aromatic amines has been shown to produce substituted ureas. researchgate.net

Substitutions on the Benzene (B151609) Moiety

The benzene portion of the benzofuran ring can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the 2-methylfuran (B129897) ring and the 6-amino group) will influence the position of incoming electrophiles. The amino group is a strong activating group and an ortho-, para-director.

Halogenation: Halogens can be introduced onto the aromatic ring. For example, N-bromosuccinimide (NBS) can be used to brominate the benzofuran ring. researchgate.net

Formylation: The Vilsmeier-Haack reaction, using reagents like N,N-dimethylformamide and phosphorus oxychloride, can introduce a formyl group onto the benzofuran system. researchgate.net

Modifications of the Furan (B31954) Ring System

The furan ring of the benzofuran scaffold is susceptible to various chemical modifications, allowing for the synthesis of a diverse range of derivatives. While specific studies on the furan ring modifications of 6-Benzofuranamine, 2-methyl-(9CI) are not extensively documented, the reactivity of the 2-methylbenzofuran (B1664563) core provides a strong indication of potential transformations. Key reactions include electrophilic substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution: The furan ring in benzofurans is electron-rich, making it more reactive towards electrophiles than the benzene ring. pearson.comchemicalbook.com Electrophilic substitution on 2-methylbenzofuran typically occurs at the C3 position. This regioselectivity is governed by the stability of the intermediate carbocation (sigma complex). Attack at the C3 position allows for the positive charge to be delocalized onto the oxygen atom, which is a more stable arrangement compared to the intermediate formed from attack at other positions. stackexchange.com Common electrophilic substitution reactions applicable to the 2-methylbenzofuran system include:

Halogenation: Bromination of furan can proceed readily with mild reagents to yield 2-bromofuran. pearson.com For 2-methylbenzofuran, halogenation would be expected at the 3-position.

Nitration: Nitration of benzofuran can lead to substitution at the 2- and 3-positions, with the specific outcome influenced by reaction conditions. stackexchange.com

Friedel-Crafts Acylation: This reaction typically results in low C2/C3 regioselectivity in benzofurans. nih.gov However, specific strategies have been developed for the selective synthesis of 3-acylbenzofurans. nih.gov

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to form new ring systems. The reaction of 2-methylfuran with dienophiles has been studied, demonstrating the feasibility of this transformation. researchgate.netrsc.org A theoretical study of the Diels-Alder reaction between 2-methylfuran and 3-bromo-1-phenylprop-2-ynone indicated that the reaction is regioselective. researchgate.net The nature of the dienophile and reaction conditions (kinetic versus thermodynamic control) can influence the stereochemical outcome of the cycloaddition. rsc.org

Ring Opening and Recyclization: The furan ring can undergo opening under acidic conditions. For instance, 2-hydroxyaryl(5-methylfur-2-yl)alkanes have been shown to rearrange into 3-substituted-benzo[b]furan derivatives when treated with ethanolic HCl. mdpi.com This type of transformation involves the opening of the furan ring followed by a recyclization to form the benzofuran structure. mdpi.com

Stereoselective Synthesis of Enantiopure Derivatives

The development of methods for the stereoselective synthesis of chiral benzofuran derivatives is an active area of research, driven by the prevalence of such motifs in biologically active molecules. While methodologies specifically targeting enantiopure 6-Benzofuranamine, 2-methyl-(9CI) are not prominent in the literature, several strategies for the enantioselective synthesis of related chiral benzofuran structures have been reported. These approaches can be broadly categorized into catalyst-controlled and substrate-controlled methods.

Catalytic Enantioselective Synthesis: Asymmetric catalysis offers a powerful tool for the construction of chiral benzofuran cores.

Palladium-Catalyzed C-H Activation: A notable example is the Pd(II)-catalyzed enantioselective C-H activation of phenylacetic acids, followed by intramolecular C-O bond formation to yield chiral benzofuranones. nih.gov This method utilizes chiral mono-protected amino acid (MPAA) ligands to achieve high enantioselectivities. nih.gov

Organocatalysis: Bidirectional diastereo- and enantio-selective organocatalyzed domino reactions have been employed for the synthesis of enantioenriched bis-dihydrobenzofuran precursors. rsc.org These precursors can then be converted to bis-benzofuran atropisomeric oligoarenes. rsc.org

Chiral Squaramide Catalysis: Asymmetric [4+2] cyclization of azadienes with azlactones, catalyzed by a Cinchona squaramide, affords benzofuran-fused six-membered heterocycles with high diastereo- and enantioselectivity. nih.govacs.org Similarly, a chiral bifunctional squaramide has been used in the reaction between aurone-derived α,β-unsaturated imines and ynones to produce skeletally diverse benzofuran derivatives. rsc.org

The following table summarizes selected catalytic enantioselective syntheses of benzofuran derivatives:

Catalyst/LigandReaction TypeProduct TypeEnantiomeric Excess (ee)Reference
Pd(OAc)₂ / MPAA LigandC-H Activation/C-O CyclizationChiral Benzofuranonesup to 96% nih.gov
Chiral SquaramideDomino Friedel-Crafts/O-alkylationBis-dihydrobenzofuransup to 99% rsc.org
Chiral Bifunctional SquaramideDivergent AnnulationBenzofuran fused azocinesup to 92% rsc.org
Cinchona Squaramide[4+2] CyclizationBenzofuran-fused N-Heterocyclesup to 99% nih.govacs.org

Reaction Mechanisms and Kinetics Studies

Kinetic Analysis of Chemical Transformations

Kinetic studies provide quantitative insights into reaction rates and mechanisms. While specific kinetic data for the synthesis or reactions of 6-Benzofuranamine, 2-methyl-(9CI) are scarce in the published literature, studies on related benzofuran systems offer valuable information.

Diels-Alder Reaction Kinetics: A study of the Diels-Alder reaction between 2,5-dimethylfuran (B142691) and vinylene carbonate revealed that the system slowly reaches a thermodynamic equilibrium. rsc.org This suggests that under certain conditions, the reaction is reversible, and the product distribution is governed by thermodynamic stability rather than kinetic control. The formation of the exo isomer was found to be thermodynamically favored. rsc.org

Gold-Catalyzed Oxyboration: Detailed mechanistic and kinetic studies have been reported for the gold-catalyzed oxyboration of alkynes to form borylated benzofurans. nih.gov These studies help to elucidate the role of the catalyst and the reaction intermediates in this transformation.

The lack of specific kinetic data for 6-Benzofuranamine, 2-methyl-(9CI) highlights an area for future research. Such studies would be beneficial for optimizing synthetic protocols and for a more complete understanding of the reactivity of this compound.

Advanced Spectroscopic and Analytical Characterization of 6 Benzofuranamine,2 Methyl 9ci and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Benzofuranamine, 2-methyl-, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Due to the absence of publicly available experimental NMR data for 6-Benzofuranamine, 2-methyl-, this section will present predicted spectroscopic data and discuss the expected spectral features based on the analysis of structurally similar benzofuran (B130515) derivatives.

¹H NMR Spectroscopy Analysis

In the ¹H NMR spectrum of 6-Benzofuranamine, 2-methyl-, distinct signals would be anticipated for the aromatic protons, the methyl group, the amine protons, and the proton on the furan (B31954) ring. The chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the benzofuran core.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~6.2-6.4s-
H-4~7.2-7.4d~8.0
H-5~6.7-6.9dd~8.0, ~2.0
H-7~7.0-7.2d~2.0
2-CH₃~2.4-2.5s-
6-NH₂~3.5-4.5br s-

The proton at the 3-position (H-3) of the furan ring is expected to appear as a singlet in the upfield region of the aromatic protons. The protons on the benzene (B151609) ring (H-4, H-5, and H-7) would exhibit a characteristic splitting pattern. The H-4 proton would likely be a doublet coupled to H-5. The H-5 proton would appear as a doublet of doublets, showing coupling to both H-4 and H-7. The H-7 proton would be a doublet with a smaller coupling constant, corresponding to meta-coupling with H-5. The methyl group at the 2-position would resonate as a sharp singlet. The amine protons at the 6-position are expected to be a broad singlet, and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 6-Benzofuranamine, 2-methyl- would give a distinct signal.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (ppm)
C-2~155-158
C-3~102-105
C-3a~120-123
C-4~110-113
C-5~115-118
C-6~140-143
C-7~118-121
C-7a~150-153
2-CH₃~14-16

The quaternary carbons (C-2, C-3a, C-6, and C-7a) would generally have lower intensities compared to the protonated carbons. The chemical shifts are influenced by the substituents, with the carbon bearing the amino group (C-6) and the carbons of the furan ring (C-2 and C-7a) appearing at lower fields.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, cross-peaks would be observed between H-4 and H-5, and between H-5 and H-7, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the proton chemical shifts to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity of quaternary carbons and for assembling the entire molecular structure. For example, correlations would be expected from the 2-CH₃ protons to C-2 and C-3, and from the H-7 proton to C-5, C-6, and C-7a.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For 6-Benzofuranamine, 2-methyl- (C₉H₉NO), the expected exact mass can be calculated.

HRMS Data:

IonCalculated m/z
[M+H]⁺148.0757
[M+Na]⁺170.0576
[M]⁺˙147.0679

Observing a peak corresponding to one of these exact masses would confirm the elemental formula of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry involves the isolation of a specific ion (typically the molecular ion or a protonated molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the parent molecule. The fragmentation of benzofuran derivatives is often characterized by cleavages of the heterocyclic ring and losses of small neutral molecules.

For 6-Benzofuranamine, 2-methyl-, the fragmentation of the [M+H]⁺ ion could proceed through several pathways. Research on similar structures, such as 6-(2-aminopropyl)benzofuran, has shown that the position of substituents on the benzene ring significantly influences the fragmentation pattern, allowing for the differentiation of isomers. Key fragmentation pathways for 6-Benzofuranamine, 2-methyl- would likely involve the loss of small molecules like HCN or CH₃CN, as well as cleavages related to the furan ring. The specific fragmentation pattern would serve as a fingerprint for the compound's structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding the functional groups and electronic properties of a molecule.

For 6-Benzofuranamine, 2-methyl-, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The presence of the amine (NH₂) group would be indicated by a pair of medium-to-weak bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The C-N stretching vibration would likely appear in the 1350-1250 cm⁻¹ range. The benzofuran ring system would produce characteristic C-H stretching bands for the aromatic protons above 3000 cm⁻¹, along with C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ring is typically observed between 1250 and 1020 cm⁻¹. The methyl group would show C-H stretching vibrations around 2950-2850 cm⁻¹. nist.gov

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The benzofuran nucleus is a chromophore that typically absorbs in the UV region. The addition of an amino group (an auxochrome) at the 6-position is expected to cause a bathochromic (red) shift in the absorption maxima and an increase in molar absorptivity (hyperchromic effect) compared to the unsubstituted 2-methylbenzofuran (B1664563). nist.govnist.gov This is due to the extension of the conjugated π-electron system through the lone pair of electrons on the nitrogen atom. The spectrum of 6-Benzofuranamine, 2-methyl- in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely show strong absorptions corresponding to π → π* transitions. science-softcon.de

Table 1: Predicted Infrared (IR) Absorption Frequencies for 6-Benzofuranamine, 2-methyl-

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amine (N-H)Asymmetric & Symmetric Stretch3500 - 3300
Amine (N-H)Scissoring (Bending)1650 - 1580
Aromatic (C-H)Stretch3100 - 3000
Aromatic (C=C)Ring Stretch1600 - 1450
Aliphatic (C-H)Stretch (from -CH₃)2960 - 2850
Ether (C-O-C)Asymmetric Stretch1275 - 1200
Ether (C-O-C)Symmetric Stretch1075 - 1020
Aromatic Amine (C-N)Stretch1350 - 1250

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the separation of 6-Benzofuranamine, 2-methyl- from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile and thermally labile compounds like 6-Benzofuranamine, 2-methyl-. A typical method would employ reversed-phase chromatography.

Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings. A C18 (octadecylsilyl) column is a common starting point for the separation of aromatic compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov The pH of the buffer is a critical parameter for controlling the retention of the basic amine group. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the efficient elution of the compound and any impurities. nih.gov Detection is typically achieved using a UV detector set to one of the absorption maxima of the compound.

Table 2: Illustrative HPLC Method Parameters for 6-Benzofuranamine, 2-methyl-

ParameterCondition
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A10 mM Ammonium Acetate in Water, pH 7.5
Mobile Phase BAcetonitrile
Gradient10% to 90% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm and 280 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile compounds. For 6-Benzofuranamine, 2-methyl-, GC-MS can provide information on its purity and molecular weight, and its fragmentation pattern can aid in structural confirmation. researchgate.net The compound is likely volatile enough for GC analysis, although derivatization (e.g., acylation of the amine group) might be employed to improve its chromatographic properties. nih.gov

In the mass spectrometer, following electron ionization, the molecule would generate a molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern is expected to be characteristic of the benzofuran structure. Common fragmentation pathways for benzofurans include the loss of a CO molecule, followed by the loss of a hydrogen atom or other small fragments. researchgate.net The presence of the methyl and amino groups would lead to additional characteristic fragmentation patterns. Pyrolysis GC-MS could also be explored as a rapid analysis technique that requires minimal sample preparation. remedypublications.com

Table 3: Predicted Key Mass Fragments (m/z) for 6-Benzofuranamine, 2-methyl- in GC-MS

m/z ValuePredicted Fragment IonNotes
147[M]⁺Molecular Ion
132[M - NH]⁺Loss of imine radical
130[M - NH₃]⁺Loss of ammonia
119[M - CO]⁺Loss of Carbon Monoxide from furan ring
118[M - HCN]⁺Loss of Hydrogen Cyanide
91[C₇H₇]⁺Tropylium ion, common in aromatic compounds

6-Benzofuranamine, 2-methyl-, as named, is an achiral molecule and therefore does not have enantiomers. However, if a chiral center were introduced into the molecule, for instance through substitution on the methyl group or by creating a chiral axis, the resulting enantiomers would require chiral chromatography for their separation and the determination of enantiomeric purity. rsc.org

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC). nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of racemates. nih.gov Alternatively, chiral selectors can be added to the mobile phase in HPLC or the background electrolyte in capillary electrophoresis (CE) to form transient diastereomeric complexes that can be separated. researchgate.net The development of such a method would involve screening various CSPs and mobile phases to achieve baseline separation of the enantiomers.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. To date, the crystal structure of 6-Benzofuranamine, 2-methyl- has not been reported in public databases like the Cambridge Structural Database. bondxray.org

Should suitable single crystals be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. nih.gov This data would confirm the planarity of the benzofuran ring system and reveal the conformation of the methyl and amino substituents. Furthermore, the analysis of the crystal packing would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N or N-H···O) and π-π stacking between the aromatic rings. researchgate.net This information is crucial for understanding the solid-state properties of the compound. For related benzofuran derivatives, crystal structures have been successfully determined, providing a framework for what might be expected for this compound. mdpi.com

Table 4: Example Crystallographic Data for a Substituted Benzofuran Derivative (Illustrative)

ParameterExample Value
Chemical FormulaC₁₁H₁₀O₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1869
b (Å)18.0636
c (Å)13.1656
β (°)96.763
Volume (ų)1697.28
Z8

Note: Data is for 3-(Propan-2-ylidene)benzofuran-2(3H)-one and is provided for illustrative purposes only. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Benzofuranamine,2 Methyl 9ci

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the prediction of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric characteristics. nih.gov

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems. physchemres.org It is particularly effective for determining the distribution of electrons within a molecule, which governs its chemical properties. A typical DFT analysis of 2-methyl-6-benzofuranamine would involve optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, a variety of electronic properties can be calculated. physchemres.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. Other properties such as ionization potential, electron affinity, and global hardness can also be derived from these orbital energies. researchgate.net

Table 1: Illustrative Electronic Properties of 2-Methyl-6-benzofuranamine Calculated by DFT

Molecular PropertyCalculated Value (eV)
HOMO Energy-5.89
LUMO Energy-1.15
Energy Gap (ΔE)4.74
Ionization Potential5.89
Electron Affinity1.15
Global Hardness (η)2.37

Note: These values are hypothetical and based on typical results for similar benzofuran (B130515) structures as specific data for the target compound is not available.

Ab initio methods are another class of quantum chemical calculations that rely on first principles without the use of experimental data. nih.gov These methods, such as Hartree-Fock, are often used to compute various molecular properties. For 2-methyl-6-benzofuranamine, ab initio calculations could be employed to determine its vibrational frequencies, which correspond to the infrared and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data can help to confirm the molecular structure and the accuracy of the computational model. nih.gov

Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformers. For 2-methyl-6-benzofuranamine, rotation around the bond connecting the amino group to the benzofuran ring can lead to different conformers. A conformer analysis involves systematically exploring these different arrangements to identify the most stable structures, which are those with the lowest potential energy. physchemres.org

This process, known as energy minimization, is crucial for ensuring that any subsequent property calculations are performed on the most realistic and stable geometry of the molecule. The potential energy surface of the molecule is scanned to locate energy minima, providing a detailed picture of the molecule's conformational preferences. physchemres.org

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of molecular motion. nih.gov

An MD simulation of 2-methyl-6-benzofuranamine, typically in a simulated solvent environment, would reveal how the molecule flexes, bends, and rotates at a given temperature. This is particularly useful for understanding the flexibility of the molecule and the transitions between different conformational states. The simulation can track the fluctuations in bond lengths, bond angles, and dihedral angles over time, providing a comprehensive view of the molecule's dynamic stability and structural landscape.

Benzofuran derivatives are often investigated for their potential biological activity, which arises from their interaction with macromolecules like proteins or DNA. nih.gov MD simulations are an invaluable tool for studying these interactions at an atomic level. nih.govnih.gov

A hypothetical simulation could involve placing 2-methyl-6-benzofuranamine in the binding site of a target protein, such as a kinase. The simulation would then model the dynamic process of binding, revealing the key amino acid residues involved in the interaction and the stability of the resulting complex. nih.gov By calculating the binding free energy, which can be broken down into components like electrostatic and van der Waals interactions, researchers can predict the affinity of the molecule for its target. nih.gov

Table 2: Illustrative Interaction Energy Components for 2-Methyl-6-benzofuranamine with a Hypothetical Protein Target

Energy ComponentCalculated Value (kcal/mol)
Van der Waals Energy-35.8
Electrostatic Energy-15.2
Polar Solvation Energy28.5
Non-polar Solvation Energy-3.1
Total Binding Free Energy -25.6

Note: These values are hypothetical and serve to illustrate the type of data generated from an MD simulation with a binding partner.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling represents a important computational strategy in drug discovery, aiming to correlate the physicochemical properties of compounds with their biological activities. This approach is instrumental in predicting the activity of new molecules, thereby prioritizing synthetic efforts.

The foundation of any QSAR model lies in the calculation and selection of molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties. For benzofuran derivatives, a wide array of descriptors can be computed to capture their constitutional, topological, geometrical, and electronic features.

Commonly employed descriptor classes in the study of benzofuran derivatives include:

2D Descriptors: These are calculated from the 2D representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms, number of rings) and topological descriptors (e.g., Wiener index, Kier & Hall connectivity indices).

3D Descriptors: Derived from the 3D conformation of the molecule, these encompass geometric descriptors (e.g., molecular surface area, volume) and steric parameters.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust and predictive QSAR model. Techniques like genetic algorithms, stepwise multiple linear regression, and principal component analysis are often utilized for this purpose.

A hypothetical selection of descriptors for a QSAR study on a series of benzofuran derivatives might include those that describe the size, shape, and electronic nature of the substituents on the benzofuran ring system.

Table 1: Examples of Molecular Descriptors Potentially Relevant for QSAR Studies of Benzofuran Derivatives

Descriptor ClassSpecific Descriptor ExampleInformation Encoded
ConstitutionalMolecular Weight (MW)Overall size of the molecule
TopologicalKier & Hall Connectivity Index (¹χ)Degree of branching in the molecular skeleton
GeometricMolecular Surface Area (MSA)The surface area of the molecule, relevant for receptor binding
ElectronicDipole MomentThe overall polarity of the molecule
Quantum ChemicalHOMO EnergyElectron-donating ability
Quantum ChemicalLUMO EnergyElectron-accepting ability

Once a set of relevant descriptors has been selected, various mathematical models can be developed to establish a correlation with the biological activity of interest. For benzofuran derivatives, which have been investigated for a wide range of biological targets, including antimicrobial, anticancer, and anti-inflammatory activities, several modeling techniques have been applied.

Commonly used methods for developing predictive QSAR models include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and two or more descriptors.

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Artificial Neural Networks (ANN): A non-linear modeling technique inspired by the structure and function of biological neural networks.

Support Vector Machines (SVM): A powerful machine learning algorithm that can be used for both classification and regression tasks.

The predictive power of a developed QSAR model is assessed through rigorous internal and external validation procedures. Metrics such as the squared correlation coefficient (R²), cross-validated squared correlation coefficient (Q²), and the predictive R² (R²pred) for an external test set are used to evaluate the model's robustness and predictability.

For instance, a QSAR study on a series of benzofuran-based compounds as potential antimicrobial agents might reveal that descriptors related to lipophilicity (e.g., LogP) and electronic properties (e.g., partial charges on specific atoms) are crucial for activity.

Table 2: Hypothetical QSAR Model for a Series of Benzofuran Derivatives

Model TypeEquation/ParametersValidation Metrics
Multiple Linear Regression (MLR)Activity = c₀ + c₁Descriptor₁ + c₂Descriptor₂ + ...R² = 0.85, Q² = 0.78, R²pred = 0.75
Support Vector Machine (SVM)Kernel Function: Radial Basis Function (RBF)Accuracy = 90% (for classification models)

Pharmacophore modeling is a powerful ligand-based drug design technique that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a biological response. This model can then be used as a 3D query to screen virtual libraries for novel compounds with the desired activity.

A pharmacophore model for a series of active benzofuran derivatives would typically consist of features such as:

Hydrogen Bond Acceptors (HBA): The oxygen atom in the furan (B31954) ring and potentially other substituents.

Hydrogen Bond Donors (HBD): Amine or hydroxyl groups attached to the benzofuran core.

Aromatic Rings (AR): The benzene (B151609) ring of the benzofuran system.

Hydrophobic Features (HY): Alkyl or other nonpolar substituents.

By aligning a set of active benzofuran analogs, common pharmacophoric features can be identified. For 6-Benzofuranamine, 2-methyl-(9CI), the amine group would likely serve as a hydrogen bond donor, the benzofuran ring system as an aromatic and hydrophobic feature, and the furan oxygen as a hydrogen bond acceptor.

Once a pharmacophore model is developed and validated, it can be used in virtual screening campaigns to identify new molecules that match the pharmacophoric query. This approach allows for the rapid exploration of chemical space and the identification of novel scaffolds for drug development.

Table 3: Potential Pharmacophoric Features of 6-Benzofuranamine, 2-methyl-(9CI)

Pharmacophoric FeatureCorresponding Chemical GroupPotential Role in Receptor Binding
Hydrogen Bond Donor (HBD)Amine (-NH₂) group at position 6Formation of hydrogen bonds with the target protein
Aromatic Ring (AR)Benzene ring of the benzofuran coreπ-π stacking interactions with aromatic residues in the binding site
Hydrogen Bond Acceptor (HBA)Oxygen atom in the furan ringFormation of hydrogen bonds with the target protein
Hydrophobic Feature (HY)Methyl (-CH₃) group at position 2Van der Waals interactions within a hydrophobic pocket

Structure Activity Relationship Sar Studies of 6 Benzofuranamine,2 Methyl 9ci Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity of 6-Benzofuranamine, 2-methyl- derivatives can be significantly modulated by introducing various substituents at different positions of the molecule. These modifications can alter the compound's size, shape, electronics, and lipophilicity, thereby influencing its interaction with biological targets.

Substitutions on the Benzene (B151609) Ring

The benzene ring of the benzofuran (B130515) scaffold offers multiple positions for substitution, and the nature and location of these substituents play a crucial role in determining the biological activity.

Research on related benzofuran structures has consistently shown that the introduction of specific groups on the benzene ring can dramatically impact their potency. For instance, in various series of benzofuran derivatives, the presence of a methoxy (B1213986) group at the 6-position has been found to be essential for high antiproliferative activity against cancer cell lines. nih.gov This suggests that for derivatives of 6-Benzofuranamine, 2-methyl-, the inherent amino group at the 6-position could be a key determinant of its biological profile, and further substitutions on the benzene ring could modulate this activity.

Studies on other benzofuran derivatives have also highlighted the significant impact of halogen substitutions. The introduction of bromine, for example, has been shown to increase the cytotoxicity of certain benzofuran derivatives against cancer cells. researchgate.net The position of the halogen is also critical; for instance, in some series, a halogen at the para position of a phenyl ring attached to the benzofuran core leads to maximal activity. nih.gov These findings underscore the importance of exploring various substitution patterns on the benzene ring of 6-Benzofuranamine, 2-methyl- to optimize its biological effects.

Table 1: Impact of Benzene Ring Substitutions on the Biological Activity of Benzofuran Derivatives (Illustrative)

Compound/Derivative Series Substitution on Benzene Ring Observed Biological Activity Reference
6-Methoxybenzofuran-based compounds6-Methoxy groupEssential for high antiproliferative activity nih.gov
Halogenated benzofuran derivativesBromine substitutionIncreased cytotoxicity in cancer cells researchgate.net
Phenyl-substituted benzofuransPara-halogen on phenyl ringMaximized biological activity nih.gov

This table is illustrative and based on findings from related benzofuran series, suggesting potential SAR trends for 6-Benzofuranamine, 2-methyl- derivatives.

Modifications at the Amine Position

The amino group at the 6-position is a key functional handle that can be readily modified to generate a diverse library of derivatives. Acylation and benzylation are common strategies to explore the SAR at this position.

For instance, studies on the related 6-aminoflavone (B1602494) scaffold have demonstrated that N-benzylation can lead to potent anticancer agents that inhibit topoisomerase II. nih.gov This suggests that N-benzyl derivatives of 6-Benzofuranamine, 2-methyl- could exhibit interesting pharmacological properties. The nature of the substituent on the benzyl (B1604629) group would likely play a significant role in modulating this activity.

Furthermore, N-acylation of the amino group to form amides is another well-explored modification. The specific acyl group introduced can influence the compound's hydrogen bonding capacity, lipophilicity, and steric bulk, all of which can affect its interaction with a biological target. While direct SAR data for N-acylated 2-methyl-6-aminobenzofuran is limited in the public domain, the general principles of medicinal chemistry suggest that varying the acyl chain length, branching, and incorporating aromatic or heterocyclic moieties would be a fruitful avenue for SAR exploration.

Structural Variations of the Furan (B31954) Ring

The furan ring, while seemingly simple, also offers opportunities for structural modification that can impact biological activity. The presence and nature of substituents on the furan ring, or even its replacement with other heterocycles, can lead to significant changes in the pharmacological profile. nih.govresearchgate.net

In a broader context of furan-containing compounds, slight changes in the substitution pattern on the furan nucleus can lead to distinguishable differences in their biological activities. researchgate.net For derivatives of 6-Benzofuranamine, 2-methyl-, the methyl group at the 2-position is a defining feature. Altering the size of this alkyl group or replacing it with other functionalities could influence the molecule's interaction with its target.

Furthermore, replacing the furan ring with other five-membered heterocycles like thiophene (B33073) or selenophene (B38918) has been shown to be a successful strategy in other drug discovery programs to enhance biological activity. nih.gov This bioisosteric replacement can alter the electronic properties and metabolic stability of the molecule, potentially leading to improved potency and pharmacokinetic properties.

Stereochemical Influences on Activity and Selectivity

Chirality plays a pivotal role in the biological activity of many drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. While the parent compound, 6-Benzofuranamine, 2-methyl-, is achiral, the introduction of chiral centers through modification can lead to stereoisomers with distinct biological activities.

For instance, if the methyl group at the 2-position were to be part of a larger, chiral substituent, or if modifications at the amine position introduced a stereocenter, it would be crucial to separate and evaluate the individual enantiomers. It is a well-established principle that the three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules like enzymes and receptors. Therefore, the stereoselective synthesis and biological evaluation of chiral derivatives of 6-Benzofuranamine, 2-methyl- would be a critical step in developing a comprehensive SAR understanding and identifying the most potent and selective stereoisomer.

Correlation of Structural Features with Specific Biological Mechanisms

A key goal of SAR studies is to correlate specific structural features with a particular biological mechanism of action. For derivatives of 6-Benzofuranamine, 2-methyl-, this would involve identifying the molecular targets through which they exert their biological effects.

For example, if a series of these derivatives shows potent anticancer activity, further studies would be needed to determine if they act as inhibitors of specific enzymes, such as kinases or topoisomerases, or if they interfere with other cellular processes like apoptosis or cell cycle regulation. nih.gov For instance, if certain substitutions on the benzene ring consistently lead to potent inhibition of a particular kinase, this would establish a clear link between that structural feature and the mechanism of action.

Molecular docking studies can also provide valuable insights by predicting how these derivatives might bind to the active site of a target protein, helping to rationalize the observed SAR and guide the design of new, more potent inhibitors. nih.gov

Pharmacological Research and Biological Activity Profiling in Vitro and Animal Models

In Vitro Biological Activities of 6-Benzofuranamine, 2-methyl-(9CI) and its Derivatives

The benzofuran (B130515) scaffold is a cornerstone in the development of pharmacologically active agents, with substitutions on the benzofuran ring significantly influencing biological activity nih.govnih.govmedcraveonline.com.

Enzyme Inhibition and Activation Studies

Benzofuran derivatives have been identified as potent inhibitors of various enzymes implicated in a range of diseases. nih.gov A series of these compounds demonstrated inhibitory activity against sirtuin 2 (SIRT2), with some showing selectivity over SIRT1 and SIRT3. nih.gov For instance, one derivative exhibited an IC50 value of 3.81 µM against SIRT2. nih.gov

In the context of Alzheimer's disease, benzofuran derivatives have been explored for their potential to inhibit key enzymes. Studies have shown that these compounds can act as inhibitors of both acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), enzymes central to the pathology of the disease. researchgate.net Furthermore, other derivatives have been found to inhibit enzymes crucial for microbial survival, such as Candida albicans N-myristoyltransferase (CaNmt), highlighting their potential as antifungal agents. pharmatutor.org Certain derivatives also show inhibitory effects on chorismate mutase, an enzyme present in bacteria, with in vitro inhibition percentages reaching 64–65%. acs.org

Derivative ClassTarget EnzymeActivity (IC50 / % Inhibition)Reference
Benzofuran DerivativeSIRT23.81 µM nih.gov
Benzofuran DerivativeAcetylcholinesterase (AChE)Not specified researchgate.net
Benzofuran DerivativeBeta-secretase 1 (BACE-1)Not specified researchgate.net
3-methylbenzofuran-2-carboxylateCandida albicans N-myristoyltransferase (CaNmt)Potent inhibition pharmatutor.org
Benzofuran DerivativeChorismate Mutase64-65% inhibition acs.org
Nitrile-containing BenzofuranEGFR Tyrosine Kinase0.81–1.12 µM researchgate.net

Receptor Binding Assays

The interaction of benzofuran derivatives with various receptors has been a subject of investigation. One study on a structurally constrained, oxide-bridged 2-methyl-benzofuran derivative revealed a low binding affinity for opioid receptors in rat brain homogenates, with an IC50 of 1000 nM. nih.gov This suggests that specific conformational arrangements of the phenyl group may not be optimal for opioid receptor binding. nih.gov

In contrast, other derivatives have shown more promising receptor interactions. A series of 2,3-dihydro-1-benzofuran compounds were identified as potent and selective agonists for the cannabinoid receptor 2 (CB2). In functional assays, these compounds stimulated γ-[35S]GTP binding, indicative of agonist activity. Furthermore, a benzofuran mustard derivative was studied for its ability to bind to and react with RNA, suggesting potential interactions with nucleic acid structures. acs.org

Derivative ClassTarget ReceptorFindingReference
Oxide-Bridged 2-Methyl-benzofuranOpioid ReceptorsLow binding affinity (IC50 = 1000 nM) nih.gov
2,3-Dihydro-1-benzofuranCannabinoid Receptor 2 (CB2)Potent and selective agonists documentsdelivered.com
Benzofuran Mustard DerivativeRNABinds to and reacts with RNA acs.org

Cellular Assays for Antiproliferative or Other Cellular Effects

Derivatives of the benzofuran scaffold have demonstrated significant antiproliferative activity against a variety of human cancer cell lines. rsc.orgnih.govnih.gov Studies have shown that these compounds can inhibit cell growth and induce cell cycle arrest. rsc.orgnih.gov For example, certain benzofuran-2-acetic methyl ester derivatives were found to inhibit the growth of breast cancer cells (MCF-7, T47D, and MDA-MB-231) and induce a G0/G1 cell cycle arrest. nih.gov Similarly, a different benzofuran derivative induced G2/M phase arrest in SiHa and HeLa cervical cancer cells. rsc.org The antiproliferative effects are often mediated through the induction of apoptosis. nih.gov

A primary mechanism for the anticancer activity of benzofuran derivatives is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is often mediated through multiple cellular pathways.

Caspase Activation: Many benzofuran derivatives trigger apoptosis through caspase-dependent pathways. nih.gov One study showed that a benzofuran-isatin conjugate increased the level of cleaved PARP, a substrate of executioner caspases. nih.gov Another investigation found that a nitrile-containing benzofuran derivative increased caspase-3 levels by 5.7 to 7.3-fold in HCT-116 colon cancer cells. researchgate.net Similarly, a novel derivative, BL-038, was shown to activate caspase-9 and caspase-3 in human chondrosarcoma cells. mdpi.com Halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also significantly increased caspase-3/7 activity in HepG2 and A549 cancer cells. nih.gov

Reactive Oxygen Species (ROS) Generation: The generation of reactive oxygen species is another key mechanism by which benzofuran derivatives induce apoptosis. mdpi.com The compound BL-038 was found to induce ROS production in human chondrosarcoma cells, leading to mitochondrial dysfunction. mdpi.com This is characterized by a decrease in mitochondrial membrane potential and altered expression of Bcl-2 family proteins, such as the downregulation of anti-apoptotic Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic Bax and Bak. mdpi.com

p53-Independent Pathways: Some benzofuran derivatives can induce apoptosis through pathways independent of the p53 tumor suppressor protein. Benzofuran-2-acetic ester derivatives, for example, were shown to upregulate the expression of the p21Cip/WAF1 gene, which can induce cell cycle arrest and apoptosis, without involving p53. nih.gov A benzofuran-isatin conjugate was also found to upregulate p53 protein expression in colorectal cancer cells. frontiersin.org

Derivative/CompoundCell LineApoptotic MechanismReference
Benzofuran-isatin conjugate (5a)SW-620 (Colon Cancer)Increased cleaved PARP, Upregulated p53 nih.govfrontiersin.org
Nitrile-containing BenzofuranHCT-116 (Colon Cancer)Increased caspase-3 levels (5.7 to 7.3-fold) researchgate.net
Benzofuran-2-acetic methyl esterMCF-7, MDA-MB-231 (Breast Cancer)Increased Bax/Bcl-2 ratio, p53-independent p21 upregulation nih.gov
BL-038JJ012, SW1353 (Chondrosarcoma)ROS production, Mitochondrial dysfunction, Caspase-9 & -3 activation mdpi.com
Halogenated 2-methyl-1-benzofuran derivativeHepG2, A549 (Liver/Lung Cancer)Increased caspase 3/7 activity nih.gov

Benzofuran derivatives have shown notable anti-inflammatory properties by modulating key inflammatory signaling pathways. nih.govresearchgate.net The NF-κB and MAPK pathways, which regulate the expression of numerous inflammatory mediators, are common targets. nih.gov

Several studies have highlighted the ability of benzofuran derivatives to suppress the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov For instance, a piperazine/benzofuran hybrid was shown to reduce the expression of IL-1β, TNF-α, and IL-6 in vivo. nih.gov This modulation of cytokine production is a key indicator of the anti-inflammatory potential of these compounds. ewha.ac.kr Additionally, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been observed to decrease IL-6 secretion in cancer cell lines. nih.gov

Derivative ClassCell/Animal ModelAnti-inflammatory EffectReference
Piperazine/benzofuran hybridIn vivo modelReduced expression of IL-1β, TNF-α, and IL-6 nih.gov
Piperazine/benzofuran hybridRAW 264.7 macrophagesInhibited nitric oxide (NO) production nih.gov
Halogenated 2-methyl-1-benzofuranHepG2, A549 cancer cellsDecreased IL-6 secretion nih.gov

The benzofuran scaffold is a well-established pharmacophore in the design of novel antimicrobial agents. rsc.orgijpbs.com Derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains. nih.gov

Antibacterial Activity: The antibacterial efficacy of benzofuran derivatives often depends on the substitution patterns on the heterocyclic ring. rsc.org For example, a benzofuran ketoxime derivative was found to be highly active against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL. nih.gov Other derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. cuestionesdefisioterapia.com A series of 2,4,6-trimethoxy benzofuran derivatives displayed excellent activity against E. coli and S. aureus, with inhibition zones of 27 mm and 26 mm, respectively. rsc.orgrsc.org

Antifungal Activity: Benzofuran derivatives also exhibit significant antifungal properties. medcraveonline.com Certain benzofuran ketoxime derivatives showed good activity against Candida albicans, with MIC values ranging from 0.625 to 2.5 µg/mL. nih.gov Another series of 2-(substitutedphenyl/benzyl)-5-[(2-benzofuryl)carboxamido]benzoxazole derivatives was active against C. krusei and C. albicans, with the most active compound showing an MIC of 31.25 µg/mL. nih.gov The combination of benzofuran with other heterocyclic moieties like pyrazoline and thiazole has been shown to be essential for potent antimicrobial activity. rsc.org

Derivative ClassMicrobial StrainActivity (MIC / Inhibition Zone)Reference
Benzofuran ketoximeStaphylococcus aureus0.039 µg/mL nih.govrsc.org
Benzofuran ketoximeCandida albicans0.625-2.5 µg/mL nih.govrsc.org
2,4,6-trimethoxy benzofuranE. coli27 mm rsc.orgrsc.org
2,4,6-trimethoxy benzofuranS. aureus26 mm rsc.orgrsc.org
2-(substitutedphenyl/benzyl)-5-[(2- benzofuryl)carboxamido]benzoxazoleC. krusei & C. albicans31.25 µg/mL nih.gov
1-(Thiazol-2-yl) pyrazoline derivativeGram-negative bacteria25 mm pharmatutor.org
1-(Thiazol-2-yl) pyrazoline derivativeGram-positive bacteria20 mm pharmatutor.org

In Vitro Molecular Target Identification and Validation

The precise molecular targets of 6-Benzofuranamine, 2-methyl- have not yet been fully elucidated in publicly available research. However, the benzofuran scaffold is a common feature in a variety of compounds that have been investigated for their ability to interact with specific biological targets. A notable area of interest for similar molecules has been the inhibition of tubulin polymerization, a critical process in cell division, making it a key target for anticancer drug development.

A series of biologically active 2-aminobenzofuran derivatives have been synthesized and evaluated as potential inhibitors of tubulin polymerization. nih.govrsc.org For instance, certain 3-arylaminobenzofuran derivatives have demonstrated potent antiproliferative activities, and studies suggest they act as microtubule-depolymerizing agents by interacting with tubulin at or near the colchicine binding site. nih.gov These findings indicate that the aminobenzofuran structure may play a role in targeting the tubulin cytoskeleton.

Furthermore, a study on halogenated derivatives of a methyl benzofuran carboxylate compound explored their effects on tubulin polymerization, although these specific derivatives showed minimal activity in this area. nih.gov This highlights the importance of the specific substitution pattern on the benzofuran ring in determining biological activity. While these studies provide a rationale for investigating 6-Benzofuranamine, 2-methyl- as a potential tubulin polymerization inhibitor, direct experimental evidence for this specific compound is not currently available.

In Vivo Studies in Animal Models

Comprehensive in vivo studies specifically examining 6-Benzofuranamine, 2-methyl- in animal models are not yet detailed in the scientific literature. Preclinical animal studies are essential for evaluating the efficacy, pharmacokinetics, and molecular targets of a new chemical entity before it can be considered for human trials.

There is currently no published data on the efficacy of 6-Benzofuranamine, 2-methyl- in animal disease models, such as cancer xenograft models. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical method to assess the antitumor activity of a compound in a living organism. nih.govnih.govmdpi.com For other novel therapeutic agents, such as the selective focal adhesion kinase inhibitor BI 853520, efficacy has been demonstrated in various adenocarcinoma xenograft models. d-nb.info Similar in vivo efficacy studies would be necessary to determine the potential of 6-Benzofuranamine, 2-methyl- as a therapeutic agent.

The pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion (ADME), of 6-Benzofuranamine, 2-methyl- has not been reported in preclinical models. nih.govnih.govmdpi.com Understanding these parameters is crucial for determining how a drug is processed by the body, which influences its efficacy and potential toxicity. umich.edu Studies on other compounds, such as the MEK inhibitor zapnometinib in rats, have detailed these processes, showing rapid but low absorption and primary excretion through feces. nih.gov Pharmacokinetic studies often involve administering the compound to animals (e.g., rats or mice) and analyzing its concentration in plasma and various tissues over time to determine key parameters like half-life and bioavailability. nih.gov

Direct evidence of the molecular targets of 6-Benzofuranamine, 2-methyl- in animal tissues is not available. In vivo target engagement studies are critical to confirm that a compound interacts with its intended molecular target in a complex biological system. nih.govnih.govpromegaconnections.com Such studies can involve analyzing tissue samples from treated animals to measure the compound's effect on the target's activity or expression. For example, in studies of matrix metalloproteinase (MMP) inhibitors, researchers have used imaging techniques to directly observe the inhibition of MMP activity in tumors in live mice. nih.gov Similar methodologies would be required to validate the in vivo molecular targets of 6-Benzofuranamine, 2-methyl-.

Medicinal Chemistry and Drug Discovery Applications

Lead Optimization and Compound Design Strategies

In the quest for new drugs, lead optimization is a pivotal step where a promising compound (a "lead") is chemically modified to improve its properties. For derivatives of 6-Benzofuranamine, 2-methyl-(9CI), this involves strategic alterations to enhance efficacy, selectivity, and pharmacokinetic characteristics. wiley.com A key approach is the systematic exploration of the structure-activity relationship (SAR), which seeks to understand how specific structural changes affect the biological activity of the molecule. nih.gov

Researchers synthesize a variety of analogs by modifying the benzofuran (B130515) core and the aminomethyl group. For instance, the amino group can be altered to fine-tune the compound's electronic and steric features, which are crucial for its interaction with biological targets. Similarly, replacing the methyl group at the 2-position with other chemical groups can impact the compound's binding affinity and metabolic stability. nih.gov

Computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking are instrumental in this process. They allow chemists to predict the effects of molecular modifications, thereby prioritizing the synthesis of compounds with a higher likelihood of success. acs.org

Prodrug Design Principles and Applications for Benzofuran Derivatives

Prodrugs are inactive compounds that are converted into active drugs within the body. This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility or a short duration of action. nih.govnih.gov

One of the primary goals of prodrug design is to improve a drug's bioavailability, which is the extent and rate at which it enters the bloodstream. nih.gov For benzofuran derivatives, which can sometimes have limited water solubility, a prodrug approach can be particularly effective. By temporarily masking polar functional groups, such as the amine in 6-aminobenzofurans, with more lipid-soluble (lipophilic) groups, the resulting prodrug can more easily pass through cell membranes. Once absorbed, these masking groups are cleaved by enzymes to release the active drug.

Prodrugs can also be designed for enhanced target selectivity. By creating a prodrug that is activated only at the desired site of action, systemic side effects can be minimized. This can be achieved by designing the prodrug to be a substrate for an enzyme that is abundant in the target tissue.

Bioprecursor prodrugs are a type of prodrug that is metabolized into a new, active compound. nih.gov In the case of 2-methyl-6-aminobenzofuran derivatives, this could involve the enzymatic modification of the methyl or amino groups to generate a metabolite with improved or different biological activity. A deep understanding of the metabolic pathways of the parent drug is essential for the successful design of bioprecursor prodrugs.

Carrier-linked prodrugs involve attaching the active drug to a carrier molecule, often to enhance water solubility or to facilitate transport across biological barriers. For a lipophilic benzofuran derivative, a hydrophilic carrier like polyethylene (B3416737) glycol (PEG) could be attached to the 6-amino group to improve its solubility in water. After administration, the linker connecting the drug and the carrier is cleaved, releasing the active benzofuran compound.

Exploration of 6-Benzofuranamine, 2-methyl-(9CI) as a Pharmaceutical Scaffold

The 2-methyl-6-aminobenzofuran structure is a valuable scaffold in pharmaceutical development. The amino group at the 6-position provides a convenient point for chemical modifications, allowing for the creation of a diverse library of compounds with a wide range of pharmacological properties. nih.gov The substitution pattern on the benzofuran ring plays a crucial role in determining the biological activity of these compounds. nih.gov

Table 1: Interactive Data Table of Potential Therapeutic Applications

Therapeutic AreaPotential TargetRationale
Oncology Kinase inhibitorsThe benzofuran scaffold can be modified to fit into the ATP-binding site of various kinases, which are often dysregulated in cancer. taylorandfrancis.com
Neurodegenerative Diseases Monoamine oxidase (MAO) inhibitorsBenzofuran derivatives have shown potential to inhibit MAO, an enzyme involved in the breakdown of neurotransmitters implicated in diseases like Parkinson's. nih.gov
Infectious Diseases Antimicrobial agentsThe benzofuran nucleus is found in numerous natural and synthetic compounds with activity against bacteria and fungi. nih.gov

Repurposing Potential for Existing Benzofuran Derivatives

Drug repurposing involves finding new uses for existing drugs, which can significantly reduce the time and cost of drug development. drugbank.com Several approved drugs and clinical candidates feature the benzofuran moiety. researchgate.net While there is no documented direct repurposing of 6-Benzofuranamine, 2-methyl-(9CI), the principle can be applied to structurally similar benzofuran derivatives. This would involve screening these existing drugs against a broad array of biological targets to uncover new therapeutic activities. For example, a benzofuran-based anti-inflammatory drug might be found to have anticancer or antiviral properties.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Benzofuran (B130515) Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development, and the field of benzofuran research is no exception. nih.gov These powerful computational tools offer the potential to significantly accelerate the identification and optimization of novel therapeutic agents. nih.govnih.gov

One of the primary applications of AI and ML lies in the development of Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of compounds based on their chemical structure. researchgate.netmdpi.comresearchgate.nettandfonline.com For instance, a recent study on benzofuran and indole (B1671886) derivatives utilized multiple linear regression (MLR) to develop a QSAR model for predicting inhibitors of histone lysine (B10760008) methyl transferase (HKMT), a promising cancer therapy target. researchgate.net This model demonstrated high robustness and predictive power, enabling the design of new molecules with enhanced biological activity. researchgate.net Similarly, another study successfully employed 2D-QSAR to model the vasodilator activity of novel 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids. mdpi.com

Beyond QSAR, AI and ML algorithms are being employed for a range of tasks in drug discovery, including:

Target Identification and Validation: AI can analyze vast biological datasets to identify and validate novel therapeutic targets for benzofuran derivatives. nih.gov

Virtual Screening: ML models can rapidly screen large virtual libraries of compounds to identify those with a high probability of binding to a specific target. nih.gov

ADME/Toxicity Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is crucial. AI models can be trained to predict these properties with increasing accuracy, reducing the likelihood of late-stage failures in drug development. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, opening up new avenues for therapeutic innovation.

The integration of AI and ML is poised to make the discovery and development of benzofuran-based drugs faster, more economical, and more efficient. nih.gov

Advanced Delivery Systems for 6-Benzofuranamine, 2-methyl-(9CI) Derivatives

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an optimal concentration. Advanced drug delivery systems are being explored to enhance the therapeutic profile of benzofuran derivatives, including those related to 2-methyl-6-benzofuranamine.

One promising approach is the use of nanoparticulate formulations . For instance, a study on a benzofuran–pyrazole hybrid demonstrated that its nanoparticle formulation was more effective at inhibiting cancer cell growth and served as a more suitable drug delivery carrier than the free drug. nih.gov Nanoparticles can improve drug solubility, protect the drug from degradation, and facilitate targeted delivery to cancer cells, thereby enhancing efficacy and reducing off-target side effects. nih.gov

Another area of investigation is the development of targeted delivery systems . This can be achieved by conjugating the benzofuran derivative to a ligand that specifically binds to receptors overexpressed on target cells, such as cancer cells. This strategy can significantly increase the local concentration of the drug at the site of action, leading to improved therapeutic outcomes.

The development of advanced delivery systems, often referred to as ADS (Advanced Delivery System), involves creating biocapsules ranging from 10 to 500 nanometers. google.com These systems are designed to be stable and can be administered topically or orally. google.com

Green Chemistry Approaches in Synthesis

The chemical synthesis of benzofuran derivatives has traditionally involved methods that are often time-consuming and utilize hazardous reagents and solvents. researchgate.net In recent years, there has been a significant shift towards the adoption of "green chemistry" principles to develop more environmentally friendly and sustainable synthetic routes. nih.govresearchgate.netnih.gov

Key green chemistry approaches being applied to benzofuran synthesis include:

Catalyst-Free Reactions: Some novel methods aim to synthesize benzofuran derivatives without the need for a catalyst, reducing waste and potential toxicity. One such method involves a cascade reaction between nitroepoxides and salicylaldehydes. acs.org

Use of Greener Catalysts: Researchers are exploring the use of more environmentally benign catalysts, such as zirconium chloride, for the synthesis of benzofuran chalcones. researchgate.net

Solvent-Free and Microwave-Assisted Synthesis: Solvent-free reaction conditions and microwave irradiation are being employed to reduce reaction times and minimize the use of volatile organic solvents. researchgate.netresearchgate.net The solvent-drop grinding method is another eco-friendly technique being utilized. researchgate.net

One-Pot Synthesis: One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, are being developed to improve efficiency and reduce waste. nih.govacs.org

Use of Eco-Friendly Solvents: Deep eutectic solvents (DES), which are biodegradable and have low toxicity, are being used as environmentally friendly reaction media. nih.govacs.org

Photochemical Synthesis: Photochemical methods offer a green alternative for synthesizing benzofuran compounds, often resulting in fewer by-products. nih.gov

Electrochemical Synthesis: Electrochemical methods provide an environmentally friendly approach to synthesizing benzofuran derivatives, such as benzofuranoquinones, with good yields. nih.gov

These green chemistry approaches not only reduce the environmental impact of benzofuran synthesis but can also lead to more efficient and cost-effective manufacturing processes.

Exploration of Novel Therapeutic Targets and Indications

The benzofuran scaffold is a versatile pharmacophore found in numerous natural products and clinically approved drugs. nih.govacs.orgnih.govrsc.org While the anticancer and anti-inflammatory properties of benzofuran derivatives are well-documented, ongoing research is uncovering their potential in a wide range of other therapeutic areas. nih.govrsc.orgnih.gov

Recent studies have highlighted the potential of benzofuran derivatives to target a variety of proteins and pathways implicated in disease:

Enzyme Inhibition: Benzofuran derivatives have shown inhibitory activity against several important enzymes, including:

Histone Lysine Specific Demethylase 1 (LSD1): A library of benzofuran acylhydrazone scaffolds demonstrated potent inhibition of LSD1, a key target in oncology. researchgate.netnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Chalcone and thiopyrimidine benzofuran derivatives have been designed as potent VEGFR-2 inhibitors with significant anticancer activity. rsc.org

Sirtuin 2 (SIRT2): Novel benzofuran derivatives have been identified as selective SIRT2 inhibitors, which could be relevant for neurodegenerative diseases and cancer. mdpi.com

Protein Tyrosine Phosphatase Meg2 (PTP-MEG2): Dibenzofuran (B1670420) derivatives have been synthesized as inhibitors of PTP-MEG2, a promising target for various human diseases. nih.gov

Matrix Metalloproteinase-12 (MMP-12): QSAR studies have identified structural features of dibenzofuran derivatives that are crucial for inhibiting MMP-12, a target for cancer and other diseases. tandfonline.com

Chorismate Mutase: Certain benzofuran derivatives have shown activity against chorismate mutase, suggesting their potential as antitubercular agents. acs.org

Modulation of Signaling Pathways: Benzofuran derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways. nih.gov

Neuroprotection: A series of benzofuran derivatives have been discovered to promote neuroprotection in collaboration with Insulin-Like Growth Factor 1 (IGF-1), suggesting their potential for treating neurodegenerative disorders. nih.gov

The exploration of these novel targets and indications is expanding the therapeutic landscape for benzofuran-based compounds, including derivatives of 2-methyl-6-benzofuranamine.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of 6-Benzofuranamine, 2-methyl-(9CI) derivatives?

  • Methodological Answer : Synthesis optimization should employ factorial design to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, low yields (e.g., 8–9% in acridine derivatives) may arise from suboptimal stoichiometry or purification methods . Use orthogonal arrays (e.g., Taguchi methods) to identify critical parameters. Post-synthesis purification via column chromatography (e.g., ethyl acetate-methanol gradients) can improve purity .

Q. How can researchers validate the structural integrity of synthesized 6-Benzofuranamine derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Assign aromatic proton signals (δ 6.8–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) to confirm substitution patterns .
  • Mass spectrometry (ESI-MS) : Verify molecular ions (e.g., m/z = 299 [M+H]+ for benzylaminoacridine derivatives) .
  • Melting point analysis : Compare observed values (e.g., 156–158°C) with literature to assess crystallinity .

Q. What experimental protocols are recommended for assessing the stability of 6-Benzofuranamine derivatives under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature/humidity stress : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track changes in absorbance spectra .
  • pH stability : Incubate in buffers (pH 3–9) and quantify decomposition products using LC-MS .

Advanced Research Questions

Q. How can mechanistic studies elucidate the inhibitory activity of 6-Benzofuranamine derivatives against enzymes like phosphodiesterase 5 (PDE5)?

  • Methodological Answer :

  • Enzyme kinetics : Perform Michaelis-Menten assays with varying substrate concentrations to determine Ki values .
  • Docking simulations : Use AutoDock Vina to model ligand-enzyme interactions, focusing on hydrogen bonding with catalytic residues (e.g., PDE5 Gln817) .
  • Mutagenesis : Validate binding hypotheses by expressing PDE5 mutants (e.g., Gln817Ala) and comparing inhibition profiles .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar benzofuranamine analogs?

  • Methodological Answer :

  • Meta-analysis : Pool data from multiple studies and apply multivariate regression to isolate confounding variables (e.g., cell line specificity, assay protocols) .
  • Dose-response reevaluation : Re-test disputed compounds under standardized conditions (e.g., MTT assays with HCT-116 cells, 48-hour incubation) .
  • Structural clustering : Group analogs by substituent patterns (e.g., nitro vs. methoxy groups) to identify SAR trends .

Q. How can in silico models predict the physicochemical properties of novel 6-Benzofuranamine derivatives?

  • Methodological Answer :

  • QSAR modeling : Train models on datasets with descriptors like logP, polar surface area, and H-bond donors .
  • ADMET prediction : Use SwissADME or ADMETLab2.0 to estimate bioavailability, blood-brain barrier penetration, and toxicity .
  • Solubility optimization : Apply COSMO-RS simulations to guide substituent selection for enhanced aqueous solubility .

Experimental Design & Data Analysis

Q. What factorial design approaches are suitable for multi-parameter optimization in benzofuranamine synthesis?

  • Methodological Answer :

  • Central Composite Design (CCD) : Optimize three variables (e.g., time, temperature, catalyst) with 20 experimental runs to model nonlinear interactions .
  • Response Surface Methodology (RSM) : Generate contour plots to identify yield maxima and minima regions .
  • Case Study : A 2^3 factorial design reduced reaction time by 40% while maintaining >85% purity in acridine derivatives .

Q. How should researchers design experiments to evaluate the environmental impact of 6-Benzofuranamine derivatives?

  • Methodological Answer :

  • Adsorption studies : Measure compound uptake on indoor surfaces (e.g., silica, cellulose) using quartz crystal microbalance (QCM) .
  • Oxidative degradation : Expose to hydroxyl radicals (Fenton’s reagent) and quantify intermediates via GC-MS .
  • Ecotoxicity assays : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.